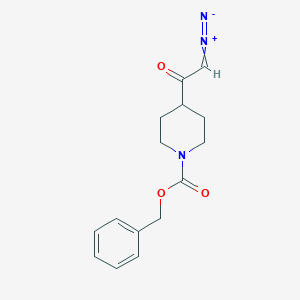
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate is a complex organic compound that features a diazonium group and a piperidine ring substituted with a phenylmethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen using a phenylmethoxycarbonyl chloride in the presence of a base.
Formation of the Diazonium Group: The diazonium group is introduced by diazotization of an amine precursor using sodium nitrite and hydrochloric acid under cold conditions.
Formation of the Ethenolate Group: The final step involves the formation of the ethenolate group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology and Medicine
Drug Development: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used in the development of probes for studying biological systems.
Industry
Dye and Pigment Production: The diazonium group can be used in the synthesis of azo dyes and pigments.
Material Science:
作用机制
The mechanism of action of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate depends on its specific application. In chemical reactions, the diazonium group is highly reactive and can participate in various transformations. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate: Unique due to the presence of both a diazonium group and a piperidine ring.
N-phenylmethoxycarbonylpiperidine: Lacks the diazonium group, making it less reactive in certain chemical reactions.
Diazonium Salts: Generally more reactive but lack the piperidine ring, limiting their applications in certain contexts.
属性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
benzyl 4-(2-diazoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c16-17-10-14(19)13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |
InChI 键 |
IKAIZDXPGSOPQV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














